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Compound of Interest

Compound Name:
1-(1-Ethoxyethoxy)-4-

vinylbenzene

Cat. No.: B120137 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(1-
ethoxyethoxy)-4-vinylbenzene, a key monomer in the synthesis of advanced polymers for

microfabrication and semiconductor applications.[1][2] The focus of this document is on the

elucidation of its chemical structure through Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to

assist researchers in confirming the identity and purity of this compound.

Chemical Structure and Properties
1-(1-ethoxyethoxy)-4-vinylbenzene, also known as 4-(1-ethoxyethoxy)styrene, is an organic

compound with the chemical formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol .[1][3]

[4][5] Its structure consists of a styrene backbone with an ethoxyethoxy protecting group

attached to the phenolic oxygen. This protecting group strategy is crucial for preventing the

acidic phenolic proton of the corresponding 4-hydroxystyrene from interfering with

polymerization processes.

Table 1: Physicochemical Properties of 1-(1-ethoxyethoxy)-4-vinylbenzene
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Property Value Reference

CAS Number 157057-20-0 [1][3][5]

Molecular Formula C₁₂H₁₆O₂ [1][3][4][5]

Molecular Weight 192.26 g/mol [3][4][5]

Appearance
Colorless to almost colorless

clear liquid
[5]

Boiling Point
286.5 °C at 760 mmHg

(Predicted)
[2]

Density 0.982 g/cm³ (Predicted) [2]

Refractive Index 1.52 [5]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for 1-(1-
ethoxyethoxy)-4-vinylbenzene are summarized below.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 1-(1-ethoxyethoxy)-4-vinylbenzene is expected to show distinct

signals for the vinyl, aromatic, and ethoxyethoxy groups.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-(1-ethoxyethoxy)-4-vinylbenzene
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH=CH₂ (trans) ~5.72 d 1H

CH=CH₂ (cis) ~5.27 d 1H

CH=CH₂ ~6.67 dd 1H

Aromatic (ortho to

vinyl)
~7.34 d 2H

Aromatic (ortho to

ether)
~7.29 d 2H

O-CH(CH₃)-O ~5.40 q 1H

O-CH₂-CH₃ ~3.70 q 2H

O-CH(CH₃)-O ~1.55 d 3H

O-CH₂-CH₃ ~1.25 t 3H

Note: Predicted chemical shifts are based on typical values for substituted styrenes and

acetals. Actual values may vary depending on the solvent and experimental conditions.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-(1-ethoxyethoxy)-4-vinylbenzene
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Carbon Chemical Shift (δ, ppm)

C=CH₂ ~136

C=CH₂ ~114

Aromatic (C-O) ~157

Aromatic (C-vinyl) ~136

Aromatic (CH) ~127

Aromatic (CH) ~117

O-CH(CH₃)-O ~99

O-CH₂-CH₃ ~61

O-CH(CH₃)-O ~20

O-CH₂-CH₃ ~15

Note: Predicted chemical shifts are based on typical values for substituted styrenes and

acetals. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for 1-(1-ethoxyethoxy)-4-vinylbenzene
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Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (alkane) 3000-2850 Medium

C=C stretch (aromatic) 1600, 1510, 1450 Medium-Strong

C=C stretch (vinyl) ~1630 Medium

C-O stretch (ether/acetal) 1250-1000 Strong

=C-H bend (vinyl) 990, 910 Strong

C-H bend (aromatic) 830 Strong

Experimental Protocols
NMR Spectroscopy
A sample of 1-(1-ethoxyethoxy)-4-vinylbenzene (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is

commonly used as an internal standard (0 ppm). The spectra are recorded on a high-resolution

NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of sample Dissolve in 0.5-0.7 mL CDCl3 Add TMS as internal standard Transfer to NMR tube Insert sample into NMR spectrometer Acquire 1H and 13C NMR spectra Process raw data (FT, phasing, baseline correction) Integrate peaks and determine chemical shifts

Click to download full resolution via product page

Figure 1: Experimental workflow for NMR analysis.

IR Spectroscopy
A small amount of neat liquid 1-(1-ethoxyethoxy)-4-vinylbenzene is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution of the compound in a
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suitable solvent (e.g., CCl₄) can be prepared and placed in an IR cell. The spectrum is

recorded using a Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid) Data Acquisition Data Analysis

Place a drop of sample on a salt plate Cover with a second salt plate Place plates in FTIR spectrometer Record the IR spectrum Identify characteristic absorption bands Correlate bands to functional groups

Click to download full resolution via product page

Figure 2: Experimental workflow for IR analysis.

Logical Relationship of Spectroscopic Data
The interpretation of both NMR and IR spectra provides complementary information to confirm

the structure of 1-(1-ethoxyethoxy)-4-vinylbenzene.

Spectroscopic Data

Interpretation

NMR Data
(1H and 13C)

Carbon-Hydrogen Framework
- Vinyl Group Signals

- Aromatic Ring Substitution
- Ethoxyethoxy Group Signals

IR Data

Functional Groups
- C=C (vinyl, aromatic)

- C-O (ether, acetal)
- C-H (aromatic, alkane)

Confirmed Structure of
1-(1-ethoxyethoxy)-4-vinylbenzene

Click to download full resolution via product page
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Figure 3: Logical relationship of spectroscopic data for structural elucidation.

This guide provides a foundational understanding of the spectroscopic characterization of 1-(1-
ethoxyethoxy)-4-vinylbenzene. For definitive identification, it is always recommended to

compare experimentally obtained spectra with those of a certified reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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